molecular formula C18H27N3O2 B14247553 7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- CAS No. 319913-01-4

7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-

Cat. No.: B14247553
CAS No.: 319913-01-4
M. Wt: 317.4 g/mol
InChI Key: GHANPUNFPRITEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- is a complex organic compound belonging to the quinoline family. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- typically involves multi-step organic synthesisCommon reagents used in these reactions include ethylamine, hydroxyethylamine, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Quin

Biological Activity

7-Quinolinol derivatives, particularly those with complex side chains such as 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino], exhibit significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a quinoline core structure, which is known for its biological relevance. The presence of the 4-amino and ethyl(2-hydroxyethyl)amino groups enhances its solubility and interaction with biological targets.

Antimalarial Activity

Research indicates that quinoline derivatives exhibit potent antimalarial activity. A study highlighted that substituted 4-aminoquinolines, including those similar to the compound , displayed significant efficacy against chloroquine-resistant strains of Plasmodium falciparum . The mechanism involves the inhibition of heme polymerization, disrupting the parasite's ability to detoxify heme.

Antiviral and Antimicrobial Effects

The compound has shown promise as an antiviral agent. Studies on related 8-hydroxyquinoline derivatives reveal their capacity to inhibit viral replication, particularly against influenza viruses . The biological activity is often linked to the electron-withdrawing properties of substituents that enhance lipophilicity and facilitate membrane penetration.

The biological mechanisms attributed to 7-quinolinol derivatives include:

  • Metal Chelation : The quinoline structure allows for effective chelation of metal ions, which is crucial in various biological processes .
  • Inhibition of Enzymatic Activity : These compounds can inhibit key enzymes involved in metabolic pathways of pathogens.
  • Cell Membrane Interaction : Their lipophilic nature aids in disrupting cellular membranes, leading to increased permeability and cytotoxicity against certain cell lines .

Study on Antimalarial Efficacy

In a systematic evaluation, various analogs of 7-substituted 4-aminoquinolines were tested against drug-resistant strains. The results indicated that compounds with specific substitutions at the 7-position exhibited enhanced potency against resistant strains while maintaining low cytotoxicity in mammalian cells .

Antiviral Activity Assessment

A study evaluating the antiviral properties of related compounds found that modifications to the anilide ring significantly influenced activity. Compounds demonstrating high antiviral efficacy also exhibited low cytotoxicity, suggesting a favorable therapeutic index .

Data Table: Biological Activity Overview

Activity TypeCompoundEfficacyReference
Antimalarial7-Quinolinol DerivativePotent against chloroquine-resistant strains
AntiviralRelated QuinolineInhibits influenza virus replication
AntimicrobialVarious DerivativesEffective against pathogenic bacteria

Properties

CAS No.

319913-01-4

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

4-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]quinolin-7-ol

InChI

InChI=1S/C18H27N3O2/c1-3-21(11-12-22)10-4-5-14(2)20-17-8-9-19-18-13-15(23)6-7-16(17)18/h6-9,13-14,22-23H,3-5,10-12H2,1-2H3,(H,19,20)

InChI Key

GHANPUNFPRITEN-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)O)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.